Bis(2-ethylhexyl) phosphite

Description

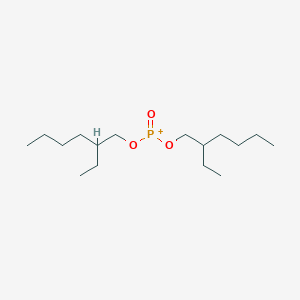

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-ethylhexoxy)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMKQJQJURXYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO[P+](=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044927 | |

| Record name | Bis(2-ethylhexyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Insoluble in water; [HSDB] | |

| Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150 °C at 1 mm Hg, Boiling point: 309 °C (Extrapolated) | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, hydrolyzes very slowly; miscible with most common organic solvents | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.93 g/cu cm at 25 °C | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Vapor specific gravity: 10.6 | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000058 [mmHg], 0.000058 mm Hg at 25 °C | |

| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Mobile, colorless liquid | |

CAS No. |

3658-48-8 | |

| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl) phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9H3L1N82V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl) phosphite (CAS 3658-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) phosphite (B83602) (DEHP), registered under CAS number 3658-48-8, is a significant organophosphorus compound with diverse industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and known biological effects. While primarily utilized as a lubricant additive, corrosion inhibitor, and a simulant for chemical warfare agents, understanding its toxicological profile is crucial.[1] This document aims to consolidate the available technical data to support further research and development activities.

Chemical and Physical Properties

Bis(2-ethylhexyl) phosphite is a colorless liquid that is insoluble in water.[1] It is characterized by its high boiling point and relatively low vapor pressure. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H35O3P | [2][3] |

| Molecular Weight | 306.42 g/mol | [2][4] |

| CAS Number | 3658-48-8 | [2][3] |

| EC Number | 222-904-6 | [2] |

| Density | 0.916 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.442 | [2][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Water Solubility | Insoluble (5.8E-3 g/L at 25 °C, calculated) | [3] |

| Log P (Octanol/Water Partition Coefficient) | 5.842 (Calculated) | [4] |

Synthesis

The industrial synthesis of dialkyl H-phosphonates such as this compound is typically achieved through the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus trichloride (PCl3)

-

2-Ethylhexanol

-

Anhydrous toluene (B28343) (solvent)

-

Pyridine (B92270) or other suitable base (to neutralize HCl byproduct)

Procedure:

-

In a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a gas outlet to a trap, a solution of 2-ethylhexanol in anhydrous toluene is prepared.

-

The flask is cooled in an ice bath.

-

Phosphorus trichloride is added dropwise to the cooled solution of 2-ethylhexanol with vigorous stirring. The molar ratio of 2-ethylhexanol to phosphorus trichloride should be carefully controlled, typically around 3:1 to ensure complete reaction of the PCl3.[6]

-

A base such as pyridine is added to the reaction mixture to scavenge the hydrogen chloride (HCl) gas produced during the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then filtered to remove the pyridinium (B92312) hydrochloride salt.

-

The solvent (toluene) is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Logical Relationship of Synthesis:

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

DB-1701 or similar mid-polarity capillary column.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

-

Create a series of calibration standards by diluting the stock solution to the desired concentrations.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Workflow for GC-MS Analysis:

Applications

This compound has several documented industrial applications:

-

Lubricant Additive: It is used as an additive in extreme pressure lubricants.[1]

-

Corrosion Inhibitor: It serves as a corrosion inhibitor.[1]

-

Chemical Intermediate: It is a precursor in the synthesis of other organic phosphorus compounds.[1]

-

Metal Extraction: It is used in the mass-transfer kinetics of Eu³⁺ and Am³⁺ in liquid-liquid extraction systems.[5]

-

Chemical Warfare Simulant: It has been used as a simulant for chemical warfare agents in dispersion system testing.[1][5]

Toxicity and Safety

The toxicological profile of this compound indicates that it is a skin and eye irritant and may cause respiratory irritation.[2][7] Acute toxicity data is summarized below. It is important to note that much of the publicly available neurotoxicity data relates to a similarly named but structurally different compound, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and care should be taken not to conflate the toxicological profiles of these distinct chemicals.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 11,900 mg/kg | [7] |

| LC50 | Rat | Inhalation | > 20,000 mg/m³ | [7] |

| Eye Irritation | Rabbit | Ocular | Mild irritant | [7] |

Hazard Classifications:

Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if ventilation is inadequate.[2]

-

Avoid contact with skin, eyes, and clothing.

Potential Biological Mechanisms of Action

Detailed information on the specific signaling pathways and mechanisms of action for this compound is limited in the current scientific literature. PubChem lists it as a neurotoxin, causing somnolence and convulsions in lethal intraperitoneal doses in mice and rats.[7] However, the precise molecular targets and pathways underlying these effects are not well-elucidated.

It is important to distinguish this compound from Bis(2-ethylhexyl) phthalate (DEHP), a well-studied plasticizer with known endocrine-disrupting and neurotoxic effects that are mediated through various signaling pathways, including those involving PPARα, MAPK, and PI3K-Akt. There is currently no evidence to suggest that this compound shares these mechanisms.

Further research is required to determine if this compound has any significant biological activity, such as enzyme inhibition (e.g., acetylcholinesterase), or interaction with specific cellular receptors that would be of interest to drug development professionals.

Logical Relationship of Potential Toxicity:

Conclusion

This compound is a commercially important chemical with well-defined industrial applications. Its physicochemical properties and a general synthetic route are established. While acute toxicity data are available, highlighting its irritant properties, a detailed understanding of its chronic toxicity and specific molecular mechanisms of action is lacking. This guide serves as a foundational resource for professionals in research and development, emphasizing the need for further investigation into the biological activities of this compound to fully assess its potential impacts and applications.

References

- 1. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 2. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 3. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]

- 4. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]

- 5. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-ethylhexyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602), also known by synonyms such as Bis(2-ethylhexyl) hydrogen phosphite and Di-2-ethylhexyl phosphite, is a dialkyl phosphite ester.[1] Its unique chemical structure and properties make it a subject of interest in various chemical applications, including as a chemical warfare agent simulant. This guide provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental methodologies and graphical representations of key processes.

Chemical Identity

| Identifier | Value |

| IUPAC Name | bis(2-ethylhexyl) phosphonate |

| Synonyms | Bis(2-ethylhexyl) hydrogen phosphite, Di-2-ethylhexyl phosphite, Diisooctyl phosphite, Phosphonic acid di(2-ethylhexyl) ester |

| CAS Number | 3658-48-8[1] |

| Molecular Formula | C₁₆H₃₅O₃P[1] |

| Molecular Weight | 306.42 g/mol [1] |

| Chemical Structure | [CH₃(CH₂)₃CH(C₂H₅)CH₂O]₂P(O)H[1] |

Physical Properties

The physical characteristics of Bis(2-ethylhexyl) phosphite are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Appearance | Colorless, oily liquid[2] |

| Odor | Mild odor[2] |

| Density | 0.916 g/mL at 25 °C[1] |

| Boiling Point | 150 °C at 1 mmHg[2] |

| Refractive Index | n20/D 1.442[1] |

| Vapor Pressure | 0.000058 mmHg |

| Solubility | Insoluble in water; miscible with most common organic solvents.[2] |

| Flash Point | 113 °C (closed cup) |

Experimental Protocols for Physical Property Determination

The density of this compound can be determined using a calibrated pycnometer or a digital density meter following a standard method such as ASTM D1480.

-

Apparatus: Pycnometer (e.g., Gay-Lussac, Bingham), digital density meter, analytical balance, temperature-controlled water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Calibrate the pycnometer with deionized water at a known temperature (e.g., 25 °C).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.

-

Adjust the volume to the calibration mark and reweigh the pycnometer.

-

Calculate the density from the mass of the sample and the calibrated volume of the pycnometer.

-

The boiling point at reduced pressure is determined using a vacuum distillation apparatus.

-

Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.

-

Procedure:

-

Place a sample of this compound in the round-bottom flask with boiling chips.

-

Assemble the vacuum distillation apparatus.

-

Gradually reduce the pressure in the system to the desired level (e.g., 1 mmHg) using the vacuum pump.

-

Heat the sample gently until it begins to boil.

-

Record the temperature at which the liquid and vapor are in equilibrium, as indicated by a steady reflux and a constant temperature reading on the thermometer.

-

The refractive index is measured using a refractometer, following a standard method like ASTM D1218.

-

Apparatus: Abbe refractometer or a digital refractometer with a sodium D line light source (589 nm), constant temperature bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the prism.

-

Circulate water from the constant temperature bath through the refractometer to maintain the desired temperature (e.g., 20 °C).

-

Allow the sample to reach thermal equilibrium.

-

Read the refractive index from the instrument's scale or digital display.

-

The water solubility can be determined following the OECD Guideline 105 (Flask Method).[3][4][5]

-

Apparatus: Erlenmeyer flasks with stoppers, mechanical shaker or magnetic stirrer, temperature-controlled bath, analytical instrumentation for quantification (e.g., HPLC, GC-MS).

-

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Seal the flask and place it in a temperature-controlled bath (e.g., 20 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed to permit phase separation.

-

Carefully collect an aliquot of the aqueous phase, ensuring no undissolved droplets are included.

-

Analyze the concentration of this compound in the aqueous sample using a suitable and validated analytical method. A study on the water solubility of this compound reported a concentration of approximately 200 ppm at 25°C.

-

Chemical Properties and Reactivity

Hydrolysis

This compound can undergo hydrolysis, although the rate is reported to be very slow under neutral conditions.[2] The hydrolysis process involves the cleavage of the ester bonds, yielding 2-ethylhexanol and phosphorous acid. The rate of hydrolysis is expected to increase under acidic or alkaline conditions.

The hydrolysis rate can be studied following OECD Guideline 111.

-

Apparatus: pH meter, temperature-controlled bath, sterile buffer solutions (pH 4, 7, and 9), sealed reaction vessels, analytical instrumentation (e.g., HPLC, GC) for quantifying the parent compound and degradation products.

-

Procedure:

-

Prepare solutions of this compound in the respective sterile buffer solutions at a known concentration.

-

Incubate the solutions in the dark in a temperature-controlled bath at a constant temperature (e.g., 25 °C).

-

At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Analyze the concentration of the remaining this compound in each aliquot.

-

Plot the concentration of the reactant versus time to determine the rate of disappearance and calculate the hydrolysis rate constant and half-life at each pH.

-

Thermal Stability and Decomposition

This compound exhibits a high degree of thermal stability.[2] At elevated temperatures, it will decompose. The decomposition of phosphite esters can proceed through various mechanisms, including elimination reactions to form alkenes and phosphoric acid derivatives.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability.

-

Apparatus: TGA instrument, DSC instrument, sample pans (e.g., aluminum, platinum).

-

Procedure (TGA):

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature to determine the onset of decomposition and the temperature ranges of mass loss events.

-

-

Procedure (DSC):

-

Place a small, accurately weighed sample into a DSC pan and seal it.

-

Heat the sample at a controlled rate under a specific atmosphere.

-

Record the heat flow to and from the sample to identify thermal events such as melting, crystallization, and decomposition.

-

Synthesis and Analysis Workflow

Synthesis of this compound

A general method for the synthesis of dialkyl phosphites involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol.[6]

Caption: A generalized workflow for the synthesis of this compound.

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity assessment of this compound.

Caption: A typical workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature describing specific signaling pathways directly modulated by this compound. Its primary interest lies in its chemical and physical properties rather than its biological activity in the context of drug development.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the described experimental protocols, offer a valuable resource for researchers and scientists. The provided workflows for synthesis and analysis further aid in understanding the practical aspects of working with this compound. While its direct role in drug development is not established, a thorough understanding of its properties is essential for its safe and effective use in any research or industrial application.

References

- 1. This compound 96 3658-48-8 [sigmaaldrich.com]

- 2. Bis(2-ethylhexyl) hydrogen phosphite | C16H34O3P+ | CID 6327514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

"Bis(2-ethylhexyl) phosphite" molecular weight and formula

This guide provides core technical specifications for Bis(2-ethylhexyl) phosphite (B83602), tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Bis(2-ethylhexyl) phosphite, also known as Bis(2-ethylhexyl) hydrogen phosphite, is an organic compound with applications in various chemical syntheses.[1][2] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C16H35O3P | NIST[2] |

| Molecular Weight | 306.42 g/mol | Sigma-Aldrich |

| Alternate Formula | C16H34O3P+ | PubChem[1] |

| Alternate Molecular Weight | 305.41 g/mol | PubChem[1] |

Structural Representation

The chemical structure of this compound is a central phosphorus atom bonded to a hydrogen, an oxygen (double bond), and two (2-ethylhexyloxy) groups. This structure is visualized in the following diagram.

Chemical structure of this compound.

References

An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl) phosphite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Bis(2-ethylhexyl) phosphite (B83602) (DEHP) in organic solvents. This document is intended to be a valuable resource for laboratory professionals, summarizing available data and providing a practical framework for experimental solubility determination.

Introduction to Bis(2-ethylhexyl) phosphite

This compound, also known as di(2-ethylhexyl) phosphite, is a chemical compound with the formula C₁₆H₃₅O₃P. It is a colorless to pale yellow liquid with a mild odor.[1] Its molecular structure, characterized by the presence of two bulky, nonpolar 2-ethylhexyl groups, significantly influences its solubility profile. This compound finds applications in various industrial processes, including as a chemical intermediate and in solvent extraction. A thorough understanding of its solubility in different organic solvents is crucial for its effective use and for the development of new applications.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its high compatibility with many common organic solvents.

Table 1: Solubility Profile of this compound

| Solvent Class | Solvent Example | Solubility | Source(s) |

| Polar Protic Solvents | Ethanol | Soluble | [2] |

| Methanol | Miscible | [1][3] | |

| Polar Aprotic Solvents | Acetone | Miscible | [1][3] |

| N,N-Dimethylformamide (DMF) | Miscible | [1][3] | |

| Dimethyl Sulfoxide (DMSO) | Miscible | [1][3] | |

| Nonpolar Solvents | Hexane | Miscible | [1][3] |

| Toluene | Miscible | [1][3] | |

| Dichloromethane | Miscible | [1][3] | |

| Aqueous Solvents | Water | Insoluble/Slightly Soluble | [1][3][4] |

Note: The term "miscible" indicates that the substance dissolves in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the substance dissolves, though not necessarily in all proportions. The data presented is largely qualitative, and experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized "flask method" protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The excess is crucial to ensure that saturation is achieved.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours to a day. Preliminary studies can help determine the optimal equilibration time.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.

-

Carefully separate the saturated solution from the excess undissolved this compound. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved liquid.

-

Filtration: Use a syringe filter compatible with the organic solvent to remove any undissolved droplets.

-

-

-

Quantification of Dissolved Solute:

-

Accurately pipette a known volume of the clear, saturated supernatant into a volumetric flask.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualization of Experimental Workflow

The logical steps for the experimental determination of the solubility of this compound in an organic solvent are illustrated in the following workflow diagram.

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

Conclusion

While quantitative data on the solubility of this compound in a broad spectrum of organic solvents is limited in the current literature, it is widely reported to be miscible with most common organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. This information is critical for researchers and professionals in drug development and other scientific fields who utilize this compound in their work.

References

- 1. Bis(2-ethylhexyl) hydrogen phosphite | C16H34O3P+ | CID 6327514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(2-ethylhexyl) Phosphite|CAS 301-13-3 [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. CAS # 298-07-7, Bis(2-ethylhexyl) phosphate, Bis(2-ethylhexyl) hydrogen phosphate, Di(2-ethylhexyl) phosphate, DEPHA - chemBlink [chemblink.com]

Thermal Stability of Bis(2-ethylhexyl) Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) phosphite (B83602) (BEHP), also known as diisooctyl phosphite, is a versatile organophosphorus compound with applications as a corrosion inhibitor, antioxidant, and additive in extreme pressure lubricants and adhesives.[1] Its utility in formulations often subjected to thermal stress necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability of Bis(2-ethylhexyl) phosphite, including available data, generalized experimental protocols for its characterization, and potential decomposition pathways. While specific quantitative thermal analysis data for pure BEHP is limited in publicly available literature, this guide consolidates related information to provide a foundational understanding for researchers.

Introduction to this compound

This compound (CAS No: 3658-48-8) is a colorless, mobile liquid with a mild odor.[1] It is insoluble in water but miscible with most common organic solvents.[1] Its primary functions in industrial applications include acting as a stabilizer and antioxidant, particularly in lubricants and polymers, where it helps to maintain material integrity under high-temperature conditions.[2][3][4]

Thermal Stability Profile

General literature suggests that this compound possesses a high degree of thermal stability.[1] Organophosphite compounds, as a class, typically exhibit decomposition onset temperatures above 200°C.[3] This inherent thermal robustness is a key attribute for its use as a thermal stabilizer in various polymer matrices.

Table 1: Thermal Stability Data

| Compound | Analysis Type | Key Findings |

| This compound | General Statement | High degree of thermal stability.[1] |

| Organophosphites (general) | TGA | Typical decomposition onset temperature >200°C.[3] |

| Isosorbide O,O′-bis(diphenylthiophosphinic ester) | TGA (under argon) | 2% mass loss at 302°C, 5% mass loss at 340°C, 10% mass loss at 358°C.[5] |

Potential Thermal Decomposition Pathway

The thermal decomposition of dialkyl phosphites can be complex. A plausible decomposition pathway involves the elimination of an alkene (in this case, 2-ethylhexene) and the formation of phosphorous acid. This can be followed by further reactions of the phosphorous acid, especially at elevated temperatures.

Caption: Plausible thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is scarce, the following sections detail generalized protocols for assessing the thermal stability of this and similar liquid organophosphorus compounds using TGA and DSC.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Sample pans (e.g., platinum or ceramic)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

Oxidative gas supply (e.g., air) - for oxidative stability studies

Procedure:

-

Sample Preparation: Ensure the this compound sample is homogeneous. Pipette a small, accurately weighed amount of the liquid (typically 5-10 mg) into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be well above the final decomposition temperature (e.g., 600°C).

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent and the tangent of the steepest mass loss.

-

Determine the temperatures at which specific percentages of mass loss occur (e.g., T5%, T10%, T50%).

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify and characterize any thermal transitions of this compound over a specified temperature range.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum) to prevent volatilization

-

Crimping press for sealing pans

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation: Pipette a small amount of this compound (typically 5-10 mg) into a tared DSC pan. Hermetically seal the pan using a crimping press.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at a low starting temperature (e.g., -80°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition temperature (e.g., 200°C). This scan reveals the thermal history of the sample.

-

Cooling Scan: Cool the sample from the upper temperature limit to the starting temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization events.

-

Second Heating Scan: Reheat the sample at the same rate as the first heating scan. This scan provides information on the intrinsic thermal properties of the material, free from its prior thermal history.

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and analyze endothermic (e.g., melting, glass transition) and exothermic (e.g., crystallization) peaks or shifts in the baseline.

-

Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

-

Calculate the enthalpy change (ΔH) associated with any observed transitions by integrating the area under the corresponding peak.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive thermal stability assessment of a liquid sample like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This compound is recognized for its high thermal stability, a property that is fundamental to its industrial applications. However, a significant knowledge gap exists in the public domain regarding specific quantitative thermal analysis data (TGA and DSC) for the pure compound. This guide has provided a summary of the available qualitative information and presented detailed, generalized experimental protocols that can be employed by researchers to perform such analyses. The generation of precise TGA and DSC data would be of considerable value to the scientific community and industries that rely on this important chemical additive, enabling more accurate predictions of its performance and degradation behavior in various formulations and applications. Further research is encouraged to fill this data gap.

References

- 1. Bis(2-ethylhexyl) hydrogen phosphite | C16H34O3P+ | CID 6327514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 298-07-7, Bis(2-ethylhexyl) phosphate, Bis(2-ethylhexyl) hydrogen phosphate, Di(2-ethylhexyl) phosphate, DEPHA - chemBlink [chemblink.com]

- 3. Tris(2-ethylhexyl) Phosphite|CAS 301-13-3 [benchchem.com]

- 4. Additives - Fluids & Lubricants - Knowde - 4 [knowde.com]

- 5. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Tautomerization of Bis(2-ethylhexyl) Phosphite to Phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between bis(2-ethylhexyl) phosphite (B83602) and its corresponding phosphonate (B1237965) form. This transformation is a fundamental process in organophosphorus chemistry with implications in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. This document details the underlying mechanisms, experimental considerations, and characterization techniques pertinent to this tautomerization.

Introduction: The Phosphite-Phosphonate Tautomerism

Dialkyl phosphites, such as bis(2-ethylhexyl) phosphite, exist in a tautomeric equilibrium with their pentavalent phosphonate counterparts. The phosphite form possesses a trivalent phosphorus atom with a hydroxyl group, while the phosphonate form features a pentavalent phosphorus atom with a phosphoryl (P=O) group and a direct P-H bond.

Quantum chemical studies have shown that for most dialkyl phosphites, including this compound, the equilibrium lies significantly towards the more stable phosphonate form.[1] This stability is attributed to the greater strength of the P=O bond compared to the P-O single bond in the phosphite tautomer. The presence of electron-withdrawing groups on the phosphorus atom can shift the equilibrium towards the phosphite form, but for simple alkyl esters like this compound, the phosphonate is the predominant species.[1]

The conversion between these two forms is not merely a theoretical concept but has practical implications for the reactivity of these compounds. The trivalent phosphite form is nucleophilic and can participate in reactions such as the Michaelis-Arbuzov and Pudovik reactions, which are pivotal for the formation of carbon-phosphorus bonds.

Mechanisms of Tautomerization and Isomerization

The interconversion between the phosphite and phosphonate tautomers can be influenced by various factors, including temperature, catalysts, and the presence of alkylating agents. The most relevant reaction for the deliberate and irreversible conversion of a phosphite to a phosphonate is the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, also known as the Arbuzov rearrangement, is a cornerstone in organophosphorus synthesis for forming a P-C bond.[2][3][4] It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[2][3][5] In the context of this compound, which is a dialkyl phosphite, a related isomerization can be induced.

The classical mechanism proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the phosphite attacks the electrophilic carbon of an alkyl halide in an SN2 reaction. This initial step forms a quasi-phosphonium salt intermediate.[3]

-

Dealkylation: The halide anion, acting as a nucleophile, then attacks one of the alkyl groups of the phosphonium (B103445) salt, leading to the formation of a stable pentavalent phosphonate and a new alkyl halide.[3]

This reaction typically requires elevated temperatures, often in the range of 120-160 °C, for phosphite esters.[3]

Reaction Pathway: Michaelis-Arbuzov Reaction

Caption: General mechanism of the Michaelis-Arbuzov reaction.

A Chinese patent describes a method for preparing 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate through an Arbuzov rearrangement. While not a direct tautomerization of the dialkyl phosphite, it illustrates the conditions under which a related phosphonate is formed. The process involves heating the reactants to temperatures between 110 °C and 135 °C for 5 to 10 hours.[6]

Experimental Protocols

Detailed experimental protocols for the tautomerization of this compound are not abundantly available in peer-reviewed literature. However, based on the general principles of the Michaelis-Arbuzov reaction and related preparations, a general procedure can be outlined.

General Protocol for Arbuzov-type Isomerization

This protocol is a generalized procedure and may require optimization.

Materials:

-

This compound

-

Catalytic amount of a suitable alkyl iodide (e.g., 2-ethylhexyl iodide)

-

Inert solvent (optional, e.g., toluene, xylene)

-

Reaction vessel equipped with a reflux condenser, thermometer, and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a clean, dry reaction vessel, add this compound.

-

If using a solvent, add it to the reaction vessel.

-

Add a catalytic amount of the alkyl iodide.

-

Place the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) with stirring.

-

Monitor the reaction progress using techniques such as ³¹P NMR or IR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting phosphonate can be purified by vacuum distillation.

Experimental Workflow: Arbuzov-type Isomerization

Caption: A typical experimental workflow for the tautomerization.

Data Presentation

Quantitative data for the tautomerization of this compound is sparse in the literature. The following tables provide a summary of relevant physical and spectroscopic data.

Table 1: Physical Properties of this compound/Phosphonate

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅O₃P | [7] |

| Molecular Weight | 306.42 g/mol | [7] |

| Appearance | Colorless liquid | |

| Density | ~0.92 g/mL at 20 °C | |

| Boiling Point | 150 °C at 1 mmHg | |

| Refractive Index | ~1.442 at 20 °C |

Table 2: Spectroscopic Data for Phosphite vs. Phosphonate

| Spectroscopic Feature | Phosphite Tautomer | Phosphonate Tautomer | Reference |

| ³¹P NMR Chemical Shift (ppm) | ~125 to 145 (for P(OR)₃) | ~ -30 to 30 | [8][9] |

| IR Absorption: P-H Stretch (cm⁻¹) | Not present | ~2360 | [4] |

| IR Absorption: P=O Stretch (cm⁻¹) | Not present | ~1230-1260 | |

| IR Absorption: P-O-C Stretch (cm⁻¹) | ~900-1050 | ~900-1050 |

Characterization Techniques

The tautomerization of this compound to its phosphonate form can be effectively monitored and the final product characterized using various spectroscopic techniques.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for distinguishing between the phosphite and phosphonate forms due to the significant difference in the chemical shifts of the trivalent and pentavalent phosphorus atoms.[8][9] The trivalent phosphorus in phosphites typically resonates in the downfield region (around +130 to +140 ppm), while the pentavalent phosphorus in phosphonates appears in the upfield region (around 0 to +30 ppm).[8] By acquiring ³¹P NMR spectra of the reaction mixture over time, the disappearance of the phosphite signal and the appearance of the phosphonate signal can be monitored to determine the reaction's progress and completion. Quantitative ³¹P NMR can also be used to determine the yield of the reaction.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is another valuable technique for tracking the tautomerization. The key diagnostic signals are the appearance of a strong absorption band corresponding to the P=O stretch in the phosphonate, typically found in the region of 1230-1260 cm⁻¹. Additionally, the appearance of a P-H stretching vibration around 2360 cm⁻¹ is indicative of the phosphonate form.[4] Conversely, the disappearance of any characteristic P-O-H stretching bands of the phosphite tautomer would also signify the conversion. In situ IR spectroscopy can be employed for real-time monitoring of the reaction.[12]

Conclusion

The tautomerization of this compound to its more stable phosphonate form is a thermodynamically favorable process. This conversion can be facilitated, for example, by the Michaelis-Arbuzov reaction, which provides a synthetic route to the corresponding phosphonate. The reaction progress and the identity of the resulting product can be unequivocally determined using spectroscopic methods, primarily ³¹P NMR and IR spectroscopy. A thorough understanding of this fundamental transformation is crucial for professionals in drug development and other scientific fields where organophosphorus compounds play a significant role.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CN102796137B - Method for preparing 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate - Google Patents [patents.google.com]

- 7. Bis(2-ethylhexyl) phosphonate | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. dst.defence.gov.au [dst.defence.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. iris.unito.it [iris.unito.it]

Spectroscopic Profile of Bis(2-ethylhexyl) phosphite: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) phosphite (B83602), a compound of interest for researchers and professionals in drug development and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols and visual representations of its chemical structure and analytical workflow.

Chemical Structure and Properties

Bis(2-ethylhexyl) phosphite is a dialkyl phosphite ester with the chemical formula C₁₆H₃₅O₃P. Its structure consists of a central phosphorus atom bonded to one hydrogen, two bridging oxygens which are in turn attached to 2-ethylhexyl groups, and one non-bridging oxygen.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Assignment |

| 57 | 100.0 | C₄H₉⁺ |

| 70 | 85.0 | C₅H₁₀⁺ |

| 71 | 70.0 | C₅H₁₁⁺ |

| 83 | 50.0 | C₆H₁₁⁺ |

| 113 | 40.0 | C₈H₁₇⁺ |

| 306 | <1 | [M]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound has been reported by the NIST WebBook and ChemicalBook.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959 | Strong | C-H stretch (alkane) |

| 2928 | Strong | C-H stretch (alkane) |

| 2859 | Strong | C-H stretch (alkane) |

| 2430 | Medium, Broad | P-H stretch |

| 1460 | Medium | C-H bend (alkane) |

| 1250 | Strong | P=O stretch |

| 1030 | Strong | P-O-C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.1. ¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| P-H | 6.8 - 7.0 | d | ¹J(P,H) ≈ 680-720 |

| O-CH₂-CH | 3.8 - 4.1 | m | |

| O-CH₂-CH | 1.5 - 1.7 | m | |

| CH₂-CH₂-CH₂ | 1.2 - 1.5 | m | |

| CH-CH₂-CH₃ | 1.2 - 1.5 | m | |

| CH₃ | 0.8 - 1.0 | t | J ≈ 7 |

| CH₃ (ethyl) | 0.8 - 1.0 | t | J ≈ 7 |

2.3.2. ¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| O-CH₂-CH | 67 - 70 |

| O-CH₂-CH | 39 - 42 |

| CH₂ (hexyl chain) | 23 - 31 |

| CH₂ (ethyl chain) | 23 - 25 |

| CH₃ (hexyl chain) | 14 |

| CH₃ (ethyl chain) | 11 |

2.3.3. ³¹P NMR (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| P | 5 - 10 | d | ¹J(P,H) ≈ 680-720 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not available. However, the following are generalized procedures for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

³¹P NMR: Acquire the spectrum using a standard pulse sequence, often with proton decoupling.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the appropriate standard (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop of this compound can be placed between two KBr or NaCl plates to form a thin film.

-

Instrument Setup: Place the sample holder in the IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the spectrum of the sample. The instrument will automatically subtract the background.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Bis(2-ethylhexyl) hydrogen phosphite [webbook.nist.gov]

- 2. Bis(2-ethylhexyl) 2-ethylhexylphosphonate | C24H51O3P | CID 78952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(2-ethylhexyl) hydrogen phosphite | C16H34O3P+ | CID 6327514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-ethylhexyl) phosphate(298-07-7) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: The Use of Bis(2-ethylhexyl) phosphite in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602) (BEHP) is a dialkyl phosphite that serves as a versatile reagent in organic synthesis, primarily in the formation of carbon-phosphorus bonds. Its bulky 2-ethylhexyl groups can influence reactivity and solubility compared to smaller dialkyl phosphites. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving BEHP, including the Pudovik, Hirao, and Kabachnik-Fields reactions. These reactions are instrumental in the synthesis of α-hydroxyphosphonates, α-aminophosphonates, and arylphosphonates, which are important structural motifs in medicinal chemistry and materials science.

Physicochemical Properties of Bis(2-ethylhexyl) phosphite

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₃₅O₃P |

| Molecular Weight | 306.42 g/mol |

| Appearance | Colorless liquid |

| Density | 0.916 g/mL at 25 °C |

| Refractive Index | n20/D 1.442 |

| CAS Number | 3658-48-8 |

Core Applications in Organic Synthesis

This compound is a key precursor for the synthesis of various organophosphorus compounds. Its reactivity is centered around the nucleophilic character of the phosphorus atom and the presence of a P-H bond, which allows for its participation in addition and coupling reactions.

Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction involves the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone to form an α-hydroxyphosphonate. This reaction is typically base-catalyzed.

Reaction Mechanism:

The reaction proceeds through the deprotonation of this compound by a base to form a phosphite anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate.

Application Notes and Protocols: Bis(2-ethylhexyl) Phosphite as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602) (DEHP), a dialkyl phosphite, possesses structural and electronic characteristics that suggest its potential as a ligand in transition metal catalysis. While specific catalytic applications of DEHP are not extensively documented in peer-reviewed literature, its properties can be inferred from the well-established role of analogous simple and bulky phosphite ligands. Phosphites are a significant class of ligands in homogeneous catalysis, prized for their unique electronic and steric properties which can significantly influence the activity, selectivity, and stability of metal catalysts.[1][2]

Phosphite ligands, in comparison to their phosphine (B1218219) counterparts, are generally stronger π-acceptors and weaker σ-donors. This electronic profile can accelerate catalytic cycles by facilitating key steps such as reductive elimination. Furthermore, the steric bulk of the ligand, a feature readily tunable in phosphites, plays a crucial role in controlling substrate approach and regioselectivity.[3][4]

These application notes provide a detailed overview of the potential uses of bis(2-ethylhexyl) phosphite as a ligand in two major classes of catalytic reactions: Rhodium-Catalyzed Hydroformylation and Palladium-Catalyzed Cross-Coupling Reactions. The protocols and data presented are based on established methodologies for structurally related dialkyl and bulky phosphite ligands and are intended to serve as a starting point for the investigation of DEHP in these contexts.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₃₅O₃P |

| Molecular Weight | 306.42 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 3658-48-8 |

Application 1: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The choice of ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall efficiency of the rhodium catalyst.[2][5] Bulky phosphite ligands are known to favor the formation of the linear aldehyde, a more desirable product in many industrial applications.[3]

Expected Performance of this compound

The two ethylhexyl groups in DEHP impart significant steric bulk. This steric hindrance is expected to favor the formation of the linear aldehyde by selectively promoting the anti-Markovnikov addition of the rhodium-hydride species to the alkene. The electronic properties of DEHP, as a dialkyl phosphite, are anticipated to contribute to a high catalytic activity.

Illustrative Data for Hydroformylation with Bulky Phosphite Ligands

The following table summarizes typical results obtained in the rhodium-catalyzed hydroformylation of terminal olefins using various bulky phosphite ligands, which can be used as a benchmark for evaluating DEHP.

| Olefin Substrate | Ligand | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | L:B Ratio¹ | Reference |

| 1-Octene (B94956) | Tris(2,4-di-tert-butylphenyl)phosphite | 100 | 10 (1:1) | >99 | 98:2 | [1] |

| Propene | Phospholene-phosphite | 75 | 20 (1:1) | - | 1:2.08 (iso-selective) | [6] |

| Styrene | (R)-Binaphthylisopropylphosphite | 60 | 20 (1:1) | >95 | 8:92 (branched) | [7] |

¹ L:B Ratio refers to the ratio of linear to branched aldehyde products.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene

This protocol is a representative procedure for the hydroformylation of a terminal alkene using a rhodium/phosphite catalyst system.

Materials:

-

[Rh(acac)(CO)₂] (Rhodium(I) dicarbonylacetylacetonate)

-

This compound (DEHP)

-

1-Octene

-

Toluene (B28343) (anhydrous, degassed)

-

Syngas (1:1 mixture of CO and H₂)

-

High-pressure autoclave equipped with a magnetic stir bar, gas inlet, and pressure gauge

-

Schlenk line and standard glassware for handling air-sensitive compounds

Procedure:

-

Catalyst Pre-formation:

-

In a nitrogen-filled glovebox or under a stream of argon, add [Rh(acac)(CO)₂] (e.g., 2.6 mg, 0.01 mmol) and this compound (e.g., 12.3 mg, 0.04 mmol, 4 equivalents relative to Rh) to a Schlenk flask.

-

Add 5 mL of anhydrous, degassed toluene to dissolve the solids.

-

Stir the solution at room temperature for 30 minutes to allow for ligand exchange and the formation of the active catalyst complex.

-

-

Hydroformylation Reaction:

-

Transfer the prepared catalyst solution to a high-pressure autoclave.

-

Add 1-octene (e.g., 1.12 g, 10 mmol) to the autoclave.

-

Seal the autoclave and purge it three times with syngas.

-

Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.

-

Place the autoclave in a heating block and stir the reaction mixture at the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by gas uptake.

-

After the reaction is complete (e.g., 4-24 hours), cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

-

-

Product Analysis:

-

Analyze the reaction mixture by gas chromatography (GC) and/or ¹H NMR spectroscopy to determine the conversion of 1-octene and the regioselectivity (linear vs. branched aldehyde).

-

Catalytic Cycle for Hydroformylation

References

- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 2. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]

- 3. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Applications of Bis(2-ethylhexyl) phosphite in Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602), also known as di(2-ethylhexyl) phosphite or bis(2-ethylhexyl) hydrogen phosphite, is an organophosphorus compound with emerging applications in the field of nanomaterials. While its primary industrial uses have been in other areas, recent research has demonstrated its utility in the synthesis of nanoparticles, particularly as a reducing agent and potentially as a stabilizer. This document provides detailed application notes and experimental protocols for the use of Bis(2-ethylhexyl) phosphite in nanoparticle synthesis, based on currently available scientific literature.

Application Notes

Role as a Reducing Agent in Selenium Nanoparticle Synthesis

This compound has been successfully employed as a reducing agent in the synthesis of selenium (Se) nanoparticles. In this process, the phosphite compound is oxidized to its corresponding phosphate, Bis(2-ethylhexyl) phosphoric acid (D2EHPA), while reducing a selenium precursor, such as selenium dioxide (SeO2), to elemental selenium (Se) in the form of nanoparticles.[1][2][3]

This method presents a straightforward approach to producing selenium nanoparticles, which are of interest in various fields, including biomedical applications, due to their unique optical and electronic properties and potential as therapeutic agents. The reaction is typically carried out in a suitable solvent at room temperature.

Key Features:

-

Reducing Agent: Directly reduces selenium dioxide to form selenium nanoparticles.

-

Byproduct Formation: The process simultaneously yields Bis(2-ethylhexyl) phosphoric acid, a well-known extractant for rare-earth metals.[1][2]

-

Mild Conditions: The synthesis can be performed under ambient temperature.

Potential Role as a Stabilizer in Silver Nanoparticle Synthesis

A Korean patent suggests the use of this compound (BEHPi) as a stabilizer in a phosphor composition containing silver nanoparticles. This indicates a potential application of this compound in preventing the agglomeration of nanoparticles, which is a critical factor in maintaining their desired properties and functionality. While the detailed protocol from this patent is not fully accessible, it points towards the utility of this compound in controlling the stability of metallic nanoparticle systems. The phosphite group's interaction with the nanoparticle surface could be the mechanism behind this stabilizing effect.

Experimental Protocols

Protocol 1: Synthesis of Selenium Nanoparticles using this compound as a Reducing Agent

This protocol is based on the method described by Kaboudin et al. (2015).[1][2][3]

Materials:

-

This compound

-

Selenium dioxide (SeO2)

-

Solvent: Water or Acetonitrile

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

Prepare a solution of selenium dioxide (0.5 mmol, 110 mg) in the chosen solvent (4.0 mL of water or acetonitrile).

-

To this solution, add this compound (1.0 mmol).

-

Stir the mixture at room temperature under air.

-

The formation of selenium nanoparticles is indicated by the development of a red color in the reaction mixture, which typically occurs within 3 hours.

-

Allow the reaction mixture to stand for an additional 12 hours to facilitate the aggregation and growth of the nanoparticles.

-

The resulting selenium nanoparticles can then be separated and purified for further characterization and use.

Quantitative Data:

The following table summarizes the reaction conditions and the yield of the oxidized byproduct, Bis(2-ethylhexyl) phosphoric acid (D2EHPA), which is indicative of the reaction's progress.

| Precursor | Reducing Agent | Molar Ratio (Reducing Agent:Precursor) | Solvent | Temperature | Reaction Time | Yield of D2EHPA |

| Selenium Dioxide (SeO2) | This compound | 2:1 | Water or Acetonitrile | Room Temperature | 3 hours (stirring) + 12 hours (standing) | 71% |

Note: The yield pertains to the Bis(2-ethylhexyl) phosphoric acid byproduct. Quantitative data on the selenium nanoparticles themselves (e.g., size, morphology) were not provided in the source literature.

Visualizations

Experimental Workflow for Selenium Nanoparticle Synthesis

Caption: Workflow for the synthesis of selenium nanoparticles.

Logical Relationship of Components in Selenium Nanoparticle Synthesis

Caption: Reactant and product relationships in the synthesis.

Areas for Further Research

The application of this compound in nanoparticle synthesis is a relatively underexplored area. Further research is needed to:

-

Elucidate its role as a stabilizer: Detailed studies are required to confirm and characterize the stabilizing properties of this compound for various types of nanoparticles, including silver, gold, and quantum dots.

-

Develop protocols for other nanoparticles: The synthesis of other metallic and semiconductor nanoparticles using this compound as a reducing agent or stabilizer should be investigated.

-

Characterize resulting nanoparticles: Comprehensive characterization of nanoparticles synthesized with this compound is necessary to understand the influence of this compound on their size, morphology, stability, and functionality.

-

Investigate biomedical applications: Once well-characterized nanoparticles are produced, their potential in drug delivery, bioimaging, and other biomedical applications can be explored, which may involve studying their interactions with cellular signaling pathways.

At present, there is no available information on the use of nanoparticles synthesized with this compound in specific signaling pathways relevant to drug development. This remains a promising area for future investigation.

References

Application Notes and Protocols for Bis(2-ethylhexyl) phosphite as a Chemical Warfare Agent Simulant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phosphite (B83602) (BEHP), also known as di(2-ethylhexyl) phosphite, is an organophosphorus compound utilized as a chemical warfare agent (CWA) simulant. Due to its low volatility and structural similarities to certain nerve agents, it is particularly employed to simulate the V-series nerve agent VX. The use of simulants like BEHP is crucial for the safe and effective research and development of decontamination methods, protective materials, and detection technologies without the extreme hazards associated with live chemical warfare agents.

These application notes provide an overview of the properties of Bis(2-ethylhexyl) phosphite and detail generalized protocols for its use in decontamination efficacy studies, material compatibility testing, and analytical detection.